Mitochondrial Accumulation Ratio vs. Non-Targeted Cargo
The triphenylphosphonium (TPP+) cation, as derived from Triphenyl phosphonium chloride, confers a significant increase in mitochondrial accumulation compared to unconjugated molecules. The TPP+ moiety accumulates within the mitochondrial matrix driven by the membrane potential, achieving intracellular concentrations 100- to 1000-fold higher than the extracellular environment [1]. This class-level property is fundamental to its use as a targeting vector.
| Evidence Dimension | Mitochondrial Accumulation Factor (Concentration ratio, [Inside]/[Outside]) |
|---|---|
| Target Compound Data | 100- to 1000-fold accumulation for a TPP+-conjugated monocation. |
| Comparator Or Baseline | Non-targeted, unconjugated small molecule cargo (assumed baseline accumulation ratio of ~1). |
| Quantified Difference | ≥ 100-fold increase in mitochondrial matrix concentration. |
| Conditions | In vitro cellular models under physiological mitochondrial membrane potential (Δψ ≈ 120–180 mV). |
Why This Matters
This quantitative accumulation advantage justifies the selection of TPP-based vectors for mitochondrial drug delivery research over non-targeted analogs.
- [1] Murphy, M. P., & Smith, R. A. J. Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 2007, 47, 629-656. View Source
